![molecular formula C14H17N3O3 B5967191 N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5967191.png)
N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as DPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPEP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The exact mechanism of action of DPEP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of GABA, an inhibitory neurotransmitter, leading to a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
DPEP has been shown to have anxiolytic and antidepressant-like effects in animal models, as mentioned above. It has also been shown to have anticonvulsant and antinociceptive effects, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain.
Advantages and Limitations for Lab Experiments
One advantage of using DPEP in lab experiments is its specificity for the GABA-A receptor, which allows for more targeted research. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research involving DPEP. One direction is the development of new drugs for the treatment of anxiety, depression, epilepsy, and pain based on the structure of DPEP. Another direction is the study of the long-term effects of DPEP on the brain and behavior. Additionally, the potential use of DPEP in combination with other drugs for the treatment of various neurological disorders could be explored.
Synthesis Methods
DPEP can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization and amidation. Another method involves the reaction of 3,5-dimethoxyphenylhydrazine with ethyl 4-chloroacetoacetate, followed by cyclization and amidation.
Scientific Research Applications
DPEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-9-10(8-15-17)14(18)16-11-5-12(19-2)7-13(6-11)20-3/h5-9H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNKNDPFXGFGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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